({[({[(2R,3S,4R,5R)-3,4-dihydroxy-5-(2-oxo-4-sulfanylidene-1,2,3,4-tetrahydropyrimidin-1-yl)oxolan-2-yl]methoxy}(hydroxy)phosphoryl)oxy](hydroxy)phosphoryl}difluoromethyl)phosphonic acid
Overview
Description
This compound has a molecular weight of 622.14 and a chemical formula of C10H11F2N2Na4O13P3S . It is primarily used in scientific research to study the P2Y2 receptor, which plays a significant role in various physiological processes.
Mechanism of Action
Target of Action
PSB1114, also known as ({({[(2R,3S,4R,5R)-3,4-dihydroxy-5-(2-oxo-4-sulfanylidene-1,2,3,4-tetrahydropyrimidin-1-yl)oxolan-2-yl]methoxy}(hydroxy)phosphoryl)oxyphosphoryl}difluoromethyl)phosphonic acid, is a potent and selective agonist of the P2Y2 receptor . The P2Y2 receptor is present in gastrocnemius muscles and co-localizes with post-synaptic acetylcholine receptors (AChRs) .
Mode of Action
PSB1114 interacts with its primary target, the P2Y2 receptor, to stimulate its activity . This interaction promotes the formation of neuromuscular junctions (NMJs), which are peripheral synapses characterized by the clustering of AChRs on post-synaptic densities .
Biochemical Pathways
The activation of the P2Y2 receptor by PSB1114 affects the synaptic signaling pathway. Extracellular adenosine 5′-triphosphate (ATP), a neurotransmitter, is known to be an activity-dependent signaling molecule that regulates this pathway . ATP is known to be co-released with acetylcholine from synaptic vesicles .
Result of Action
The stimulation of the P2Y2 receptor by PSB1114 promotes the formation of NMJs and muscle reinnervation . This effect is significant enough to be blocked by the administration of the P2Y2 receptor antagonist suramin .
Action Environment
The action of PSB1114 is influenced by the environment within the muscle tissue where the P2Y2 receptor is located. The presence of ATP and acetylcholine, which are co-released from synaptic vesicles, is crucial for the activity-dependent signaling regulated by PSB1114 .
Biochemical Analysis
Biochemical Properties
PSB1114 plays a crucial role in biochemical reactions, particularly as a P2Y2 agonist . It interacts with various enzymes and proteins, including G protein-coupled receptors (GPCRs), and has a significant impact on their function . The nature of these interactions is complex and involves both activation and inhibition of receptor activity .
Cellular Effects
PSB1114 has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways and gene expression
Molecular Mechanism
At the molecular level, PSB1114 exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It behaves like a partial agonist, exhibiting an activation potency to unliganded receptor and prohibiting further receptor activation by endogenous ligand .
Preparation Methods
PSB1114 is synthesized through a series of chemical reactions involving uridine derivatives. The synthetic route typically involves the modification of uridine to introduce the thiouridine moiety and the difluoromethylene triphosphate group. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high purity.
Chemical Reactions Analysis
PSB1114 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of PSB1114 can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or other reduced forms .
Scientific Research Applications
PSB1114 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the P2Y2 receptor and its interactions with other molecules. In biology, PSB1114 is used to investigate the role of the P2Y2 receptor in various cellular processes, such as neuromuscular junction formation and muscle reinnervation . In medicine, PSB1114 has potential therapeutic applications due to its ability to modulate the P2Y2 receptor, which is involved in several physiological processes, including inflammation and tissue regeneration . In industry, PSB1114 is used in the development of new drugs and therapeutic agents targeting the P2Y2 receptor .
Comparison with Similar Compounds
PSB1114 is unique in its high selectivity and potency for the P2Y2 receptor compared to other similar compounds. Some similar compounds include uridine triphosphate (UTP), uridine diphosphate (UDP), and other uridine derivatives. PSB1114 displays greater selectivity and potency for the P2Y2 receptor, making it a valuable tool for studying this receptor in various research applications.
Properties
IUPAC Name |
[[[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]-difluoromethyl]phosphonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15F2N2O13P3S/c11-10(12,28(18,19)20)29(21,22)27-30(23,24)25-3-4-6(15)7(16)8(26-4)14-2-1-5(31)13-9(14)17/h1-2,4,6-8,15-16H,3H2,(H,21,22)(H,23,24)(H,13,17,31)(H2,18,19,20)/t4-,6-,7-,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFGBPSGNGNHNQM-XVFCMESISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=S)C2C(C(C(O2)COP(=O)(O)OP(=O)(C(F)(F)P(=O)(O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)NC1=S)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(C(F)(F)P(=O)(O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F2N2O13P3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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